1-(Guan-1-yl)-2-(cystein-S-yl)ethane
Description
1-(Guan-1-yl)-2-(cystein-S-yl)ethane is a prototype DNA-protein cross-link (DPC) formed during the reaction of DNA with haloethylnitrosoureas (CNUs), such as carmustine (BCNU) . This compound arises when the reactive intermediate 1-$O^6$-ethanoguanine, generated by the alkylation of DNA guanine residues, reacts with the cysteine residue of the DNA repair protein O$^6$-alkylguanine-DNA alkyltransferase (MGMT) . The cross-link structure consists of a guanine moiety connected via an ethylene bridge to the sulfur atom of cysteine, forming a stable covalent bond .
This DPC plays a dual role: (1) it represents a cytotoxic lesion that disrupts DNA replication and repair, and (2) it inactivates MGMT, a critical enzyme for repairing alkylation damage . Studies by Niu et al. (1993) confirmed its synthesis and role in CNU-induced DNA damage, while Gonzaga et al. (1992) demonstrated its formation in recombinant MGMT-DNA complexes using $^{35}$S-labeled cysteine .
Properties
CAS No. |
106947-24-4 |
|---|---|
Molecular Formula |
C10H14N6O3S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H14N6O3S/c11-5(9(18)19)3-20-2-1-16-4-13-7-6(16)8(17)15-10(12)14-7/h4-5H,1-3,11H2,(H,18,19)(H3,12,14,15,17)/t5-/m0/s1 |
InChI Key |
SXOJTGXFMQPGOS-YFKPBYRVSA-N |
SMILES |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)NC(=N2)N |
Isomeric SMILES |
C1=NC2=C(N1CCSC[C@@H](C(=O)O)N)C(=O)N=C(N2)N |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)O)N)C(=O)N=C(N2)N |
Synonyms |
1-(guan-1-yl)-2-(cystein-S-yl)ethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 1-(guan-1-yl)-2-(cystein-S-yl)ethane and related cross-linking agents:
Key Observations :
- DNA-Protein vs. DNA-DNA Cross-Links : The target compound uniquely links DNA to a repair protein (MGMT), while others connect DNA bases (e.g., G-C cross-link) .
- Common Precursor: Both this compound and G-C cross-links originate from 1-$O^6$-ethanoguanine but diverge in reaction pathways .
- Biological Impact : DPCs inactivate MGMT, amplifying alkylation damage, whereas DNA interstrand cross-links block replication and transcription .
Formation Kinetics and Reactivity
The table below compares formation rates and conditions:
Key Observations :
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